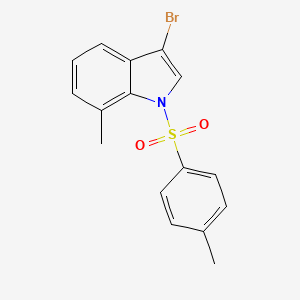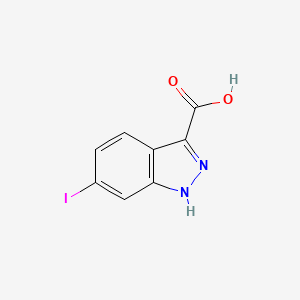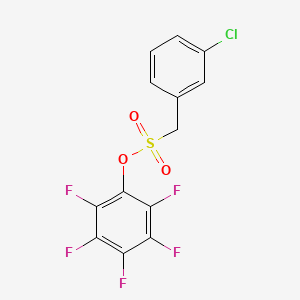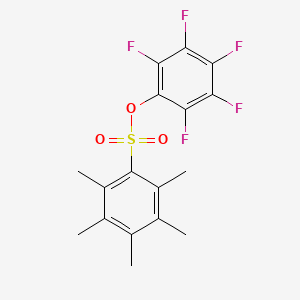
3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole
説明
3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole is a reagent used in the synthesis of azaindoles . This compound is an intermediate in the synthesis of 7-azaindole, which has biological activity . It has a molecular weight of 364.3 g/mol.
Synthesis Analysis
This compound can be prepared by reacting bromides with indoles in the presence of a base . It is also used as a reagent in the synthesis of azaindoles .Molecular Structure Analysis
The molecular formula of this compound is C16H14BrNO2S . The InChI key is VQWIINXTMHBRDW-UHFFFAOYSA-N .Chemical Reactions Analysis
As an intermediate, this compound is used in the synthesis of 7-azaindole . The exact chemical reactions involving this compound are subject to the specific conditions and reagents used in the synthesis process.科学的研究の応用
Synthesis and Structural Analysis
- Synthesis Techniques : 3-Bromo-7-methyl-1-(p-toluenesulfonyl)indole and related compounds are synthesized using electrophilic aromatic substitution and other methods. These techniques are essential for creating compounds with specific structural identities, which are confirmed through spectroscopic methods like IR, NMR, and APCI-MS. Additionally, purity assessments of these compounds are carried out using HPLC methods (Meine, Blech, Lindhof, & Kunick, 2017).
Potential Therapeutic Applications
- Anticancer Properties : Compounds structurally similar to this compound, like 3-bromo-1-ethyl-1H-indole (BEI), have shown significant cytotoxicity towards cancer cell lines. These compounds exhibit promising inhibition of glutathione S-transferase isozymes, suggesting their potential as anticancer agents (Yılmaz et al., 2020).
Chemical Reactions and Catalysis
- Catalysis in Chemical Synthesis : The use of bromine and para-toluenesulfonic acid as catalysts in the synthesis of indole derivatives demonstrates the importance of these compounds in creating biologically significant molecules. This process is characterized by high efficiency and a broad substrate scope (Huang et al., 2015).
Derivatization and Analysis Techniques
- Use in Analytical Chemistry : Para-toluenesulfonyl derivatives are used as derivatization reagents to enhance the ionization of compounds in electrospray ionization mass spectrometry. This facilitates sensitive and precise analytical methods for compounds like steroids, aiding in pharmacokinetic studies (Zuo, Gao, Liu, Cai, & Duan, 2005).
Safety and Hazards
特性
IUPAC Name |
3-bromo-7-methyl-1-(4-methylphenyl)sulfonylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2S/c1-11-6-8-13(9-7-11)21(19,20)18-10-15(17)14-5-3-4-12(2)16(14)18/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIYUHTVTCSRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC(=C32)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methanamine](/img/structure/B3043535.png)

![3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol](/img/structure/B3043537.png)






![Methyl 2-[(2,3,4,5,6-pentafluorophenoxy)sulfonyl]-benzenecarboxylate](/img/structure/B3043550.png)

![[1-(2-Methoxyphenyl)cyclopropyl]methanamine](/img/structure/B3043553.png)
